Stereochemical Differentiation from Closest Epimers and Analogs
Serratriol is defined by its specific stereochemical configuration as serrat-14-en-3β,21α,24-triol. This differs from its closest epimer, 21-episerratriol (serrat-14-en-3β,21β,24-triol), solely by the inversion of the hydroxyl group at the C21 position from α to β [1]. This seemingly minor stereochemical change is critical, as it results in a different chemical entity (CAS 24513-57-3) with distinct physicochemical and potentially biological properties, as observed in the class-level inference that even small structural variations in serratane triterpenoids lead to altered bioactivity profiles [2].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | serrat-14-en-3β,21α,24-triol (C3β-OH, C21α-OH, C24-OH) |
| Comparator Or Baseline | 21-episerratriol: serrat-14-en-3β,21β,24-triol (C3β-OH, C21β-OH, C24-OH); Lycoclavanol: serrat-14-en-3α,21β,24-triol (C3α-OH, C21β-OH, C24-OH) |
| Quantified Difference | Inversion of stereochemistry at C21 (α vs β) and/or C3 (β vs α) |
| Conditions | Structural elucidation by 1D and 2D NMR, MS, and optical rotation |
Why This Matters
The precise stereochemical identity of Serratriol ensures experimental reproducibility and accurate interpretation of structure-activity relationships; substitution with an epimer would confound results.
- [1] Tsuda, Y.; Sano, T.; Kawaguchi, K.; Inubushi, Y. Triterpenoid Chemistry. VI. Lycopodium Triterpenoid. (5). The Structures and Stereochemistry of Serratriol, 21-Episerratriol, and Lycoclavanol. Chem. Pharm. Bull. 1974, 22, 2383-2395. View Source
- [2] Orito, K.; Manske, R. H. F.; Rodrigo, R. The Triterpenes of Lycopodium lucidulum Michx. Can. J. Chem. 1972, 50, 3280-3282. View Source
